5-Chloro Acesulfame-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

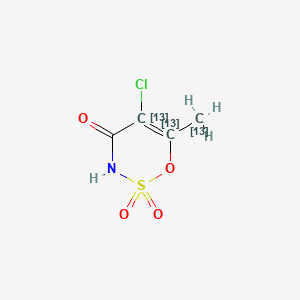

5-Chloro Acesulfame-13C3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of acesulfame, a synthetic sweetener, and is labeled with carbon-13 isotopes at three positions. The molecular formula of this compound is C[13C]3H4ClNO4S, and it has a molecular weight of 200.57.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro Acesulfame-13C3 involves the incorporation of carbon-13 isotopes into the acesulfame structureThe reaction conditions include controlled temperature and pressure to ensure the selective incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotope labeling. The production facilities are equipped with advanced equipment to handle the synthesis and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro Acesulfame-13C3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-Chloro Acesulfame-13C3 is used in a wide range of scientific research applications, including:

Chemistry: It serves as a reference standard for chemical identification, qualitative, and quantitative analysis.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: The compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination

Mechanism of Action

The mechanism of action of 5-Chloro Acesulfame-13C3 involves its incorporation into metabolic pathways as a stable isotope-labeled compound. The carbon-13 isotopes allow researchers to trace the metabolic fate of the compound in biological systems. The molecular targets and pathways involved include various metabolic enzymes and transporters that interact with the labeled compound .

Comparison with Similar Compounds

Similar Compounds

Acesulfame: The parent compound of 5-Chloro Acesulfame-13C3, used as a synthetic sweetener.

Acesulfame Potassium: A potassium salt of acesulfame, commonly used as a sweetener in food and beverages.

5-Chloro Acesulfame: The non-labeled version of this compound

Uniqueness

This compound is unique due to its stable isotope labeling with carbon-13, which allows for detailed metabolic studies and tracing in biological systems. This feature distinguishes it from other similar compounds that do not have isotope labeling.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 5-Chloro Acesulfame-<sup>13</sup>C3 with high isotopic purity?

- Answer : Synthesis requires precise control of isotopic labeling via <sup>13</sup>C-enriched precursors. Key steps include:

- Reaction Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) to maximize yield while minimizing unlabeled byproducts .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the labeled compound from unreacted precursors .

- Validation : Confirm isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with <sup>13</sup>C-decoupling .

Q. How should researchers design experiments to track 5-Chloro Acesulfame-<sup>13</sup>C3 in environmental or metabolic studies?

- Answer :

- Tracer Selection : Use the compound as an internal standard in LC-MS/MS workflows to correct for matrix effects. Calibration curves should span expected environmental or biological concentrations (e.g., 0.1–100 ng/mL) .

- Sampling Protocol : Collect replicates across time points to assess degradation kinetics. For metabolic studies, use isotopically labeled cell cultures to differentiate endogenous vs. exogenous pathways .

Advanced Research Questions

Q. How can contradictions in degradation data for 5-Chloro Acesulfame-<sup>13</sup>C3 across studies be resolved?

- Answer : Contradictions often arise from methodological variability. A systematic approach includes:

- Literature Meta-Analysis : Categorize studies by experimental conditions (e.g., pH, UV exposure) using tools like EPA’s TSCA Scope Document criteria to identify outliers .

- Controlled Replication : Reproduce conflicting studies under standardized conditions, focusing on variables like oxidation catalysts (e.g., TiO2 vs. ZnO) or light sources .

- Theoretical Framing : Link results to reaction mechanisms (e.g., radical vs. nucleophilic degradation) using computational models like COMSOL Multiphysics to simulate pathways .

Q. What advanced techniques are required to characterize isotopic effects on the stability of 5-Chloro Acesulfame-<sup>13</sup>C3?

- Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled analogs using stopped-flow spectroscopy. For example, measure hydrolysis rates under acidic conditions to quantify <sup>13</sup>C-induced stability changes .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and isotopic shifts in vibrational spectra .

Q. How can machine learning improve predictive modeling of 5-Chloro Acesulfame-<sup>13</sup>C3’s environmental fate?

- Answer :

- Data Integration : Train models on multi-parametric datasets (e.g., soil adsorption coefficients, photolysis rates) from EPA or OECD guidelines .

- Algorithm Selection : Use random forest or neural networks to handle non-linear relationships between variables like pH and half-life .

- Validation : Cross-check predictions with lab-scale microcosm experiments under simulated environmental conditions .

Q. Methodological Tables

Table 1 : Key Analytical Techniques for 5-Chloro Acesulfame-<sup>13</sup>C3 Characterization

Table 2 : Common Pitfalls in Experimental Design

Properties

Molecular Formula |

C4H4ClNO4S |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

5-chloro-6-(113C)methyl-2,2-dioxo(5,6-13C2)oxathiazin-4-one |

InChI |

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)/i1+1,2+1,3+1 |

InChI Key |

YVZOKLTZSNJEQX-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13C](C(=O)NS(=O)(=O)O1)Cl |

Canonical SMILES |

CC1=C(C(=O)NS(=O)(=O)O1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.